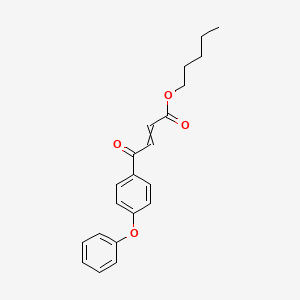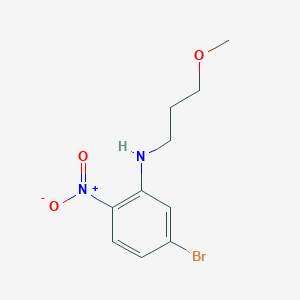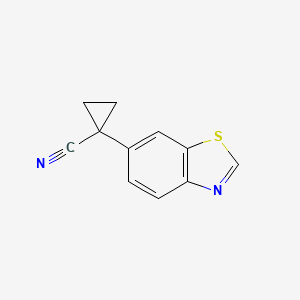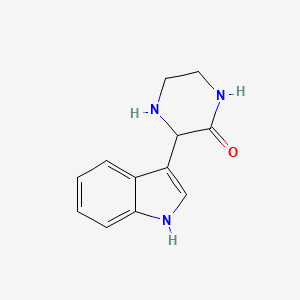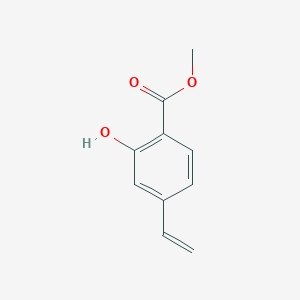
methyl 2-hydroxy-4-vinylbenzoate
概要
説明
methyl 2-hydroxy-4-vinylbenzoate is an organic compound with a complex structure that includes both hydroxyl and vinyl functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-hydroxy-4-vinylbenzoate typically involves the esterification of 2-Hydroxy-4-vinyl-benzoic acid with methanol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions usually include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments ensures the consistent production of high-purity compounds.
化学反応の分析
Types of Reactions
methyl 2-hydroxy-4-vinylbenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The vinyl group can be reduced to an ethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-Hydroxy-4-vinyl-benzoic acid.
Reduction: Formation of 2-Hydroxy-4-ethyl-benzoic acid methyl ester.
Substitution: Formation of various substituted benzoic acid methyl esters depending on the nucleophile used.
科学的研究の応用
methyl 2-hydroxy-4-vinylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of methyl 2-hydroxy-4-vinylbenzoate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the vinyl group can participate in addition reactions. These interactions can affect cellular pathways and biological processes, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Methyl 2-hydroxybenzoate:
Methyl 4-hydroxybenzoate: Similar structure but with the hydroxyl group in a different position.
Methyl 2,4-dihydroxybenzoate: Contains an additional hydroxyl group compared to methyl 2-hydroxy-4-vinylbenzoate.
Uniqueness
This compound is unique due to the presence of both hydroxyl and vinyl groups, which confer distinct chemical reactivity and potential applications. The vinyl group allows for additional chemical modifications, making this compound versatile in various synthetic and industrial processes.
特性
分子式 |
C10H10O3 |
|---|---|
分子量 |
178.18 g/mol |
IUPAC名 |
methyl 4-ethenyl-2-hydroxybenzoate |
InChI |
InChI=1S/C10H10O3/c1-3-7-4-5-8(9(11)6-7)10(12)13-2/h3-6,11H,1H2,2H3 |
InChIキー |
DHULXNNMTLLPQH-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=C(C=C1)C=C)O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
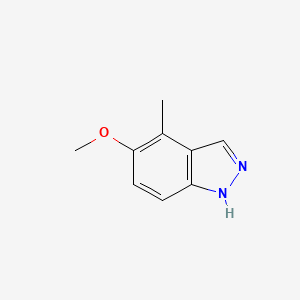
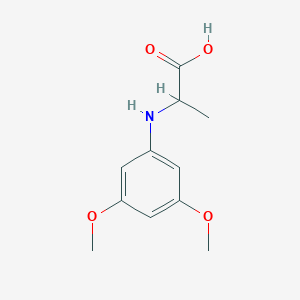
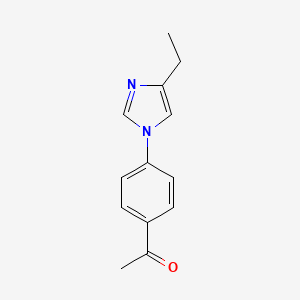
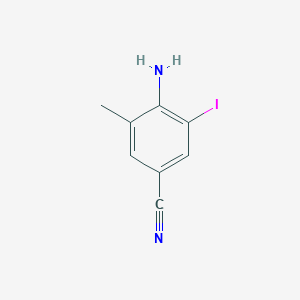
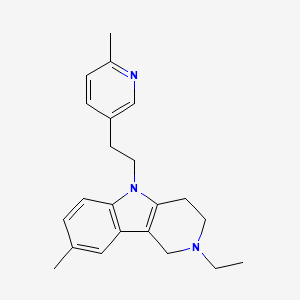
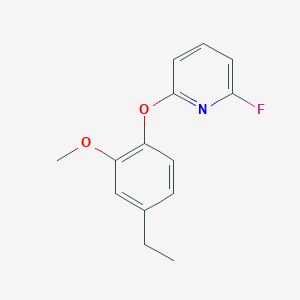
![Propanedioic acid, [(3,4-dimethoxyphenyl)methyl]-, diethyl ester](/img/structure/B8505923.png)


